molecular formula C5H3F3N2S B15203483 5-((Trifluoromethyl)thio)pyrimidine

5-((Trifluoromethyl)thio)pyrimidine

Cat. No.: B15203483
M. Wt: 180.15 g/mol
InChI Key: GUGFQZPDPLKYPV-UHFFFAOYSA-N
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Description

5-((Trifluoromethyl)thio)pyrimidine is a chemical compound that features a trifluoromethylthio group attached to a pyrimidine ring Pyrimidine derivatives are known for their significant roles in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Trifluoromethyl)thio)pyrimidine can be achieved through various methods. One common approach involves the reaction of 5-chloropyrimidine with trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

5-((Trifluoromethyl)thio)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-((Trifluoromethyl)thio)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((Trifluoromethyl)thio)pyrimidine involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s ability to bind to biological targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. Molecular docking studies have shown that the compound can bind well to active sites of enzymes, suggesting its potential as an inhibitor or modulator of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((Trifluoromethyl)thio)pyrimidine is unique due to the presence of both the trifluoromethylthio group and the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its enhanced stability and biological activity compared to similar compounds highlight its potential in scientific research and industrial applications .

Properties

Molecular Formula

C5H3F3N2S

Molecular Weight

180.15 g/mol

IUPAC Name

5-(trifluoromethylsulfanyl)pyrimidine

InChI

InChI=1S/C5H3F3N2S/c6-5(7,8)11-4-1-9-3-10-2-4/h1-3H

InChI Key

GUGFQZPDPLKYPV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)SC(F)(F)F

Origin of Product

United States

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